

Investigating c-Met Amplification with JNJ-38877605: An In-depth Technical Guide

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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B612286

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Abstract

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a critical signaling nexus implicated in cell proliferation, survival, and invasion.[1][2] Amplification of the MET gene is a key driver of oncogenesis in various cancers, rendering it an attractive therapeutic target. **JNJ-38877605** is a potent and selective ATP-competitive inhibitor of c-Met. [3][4] This technical guide provides a comprehensive overview of the preclinical investigation of c-Met amplification using **JNJ-38877605**, including its mechanism of action, detailed experimental protocols, and a summary of its preclinical efficacy. A crucial aspect of this guide is the discussion of the species-specific metabolism of **JNJ-38877605** by aldehyde oxidase, which led to renal toxicity in clinical trials and the discontinuation of its development, offering valuable lessons for future drug development programs.[5][6]

Introduction to c-Met Signaling and JNJ-38877605

The c-Met signaling pathway plays a pivotal role in normal physiological processes; however, its aberrant activation, often through gene amplification, is a significant contributor to tumor progression and metastasis.[1][7] Upon HGF binding, c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and STAT.[2] This signaling cascade promotes aggressive tumor phenotypes.

JNJ-38877605 was developed as a highly selective and potent small molecule inhibitor of c-Met kinase activity.^{[4][5]} It competitively binds to the ATP-binding site of c-Met, effectively blocking its phosphorylation and subsequent downstream signaling.^{[4][5]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **JNJ-38877605** from preclinical studies.

Table 1: In Vitro Activity of **JNJ-38877605**

Parameter	Value	Cell Line/System	Reference
IC50 (c-Met kinase)	4 nM	Biochemical Assay	^{[3][4]}
IC50 (c-Met kinase)	4.7 nM	Biochemical Assay	^[8]
Selectivity	>600-fold vs. >200 other kinases	Kinase Panel	^{[3][4]}
Selectivity	>833-fold vs. Fms (next most potent)	Kinase Panel	^[6]
Inhibition of c-Met Phosphorylation	Significant reduction at 500 nM	EBC1, GTL16, NCI-H1993, MKN45	^[3]

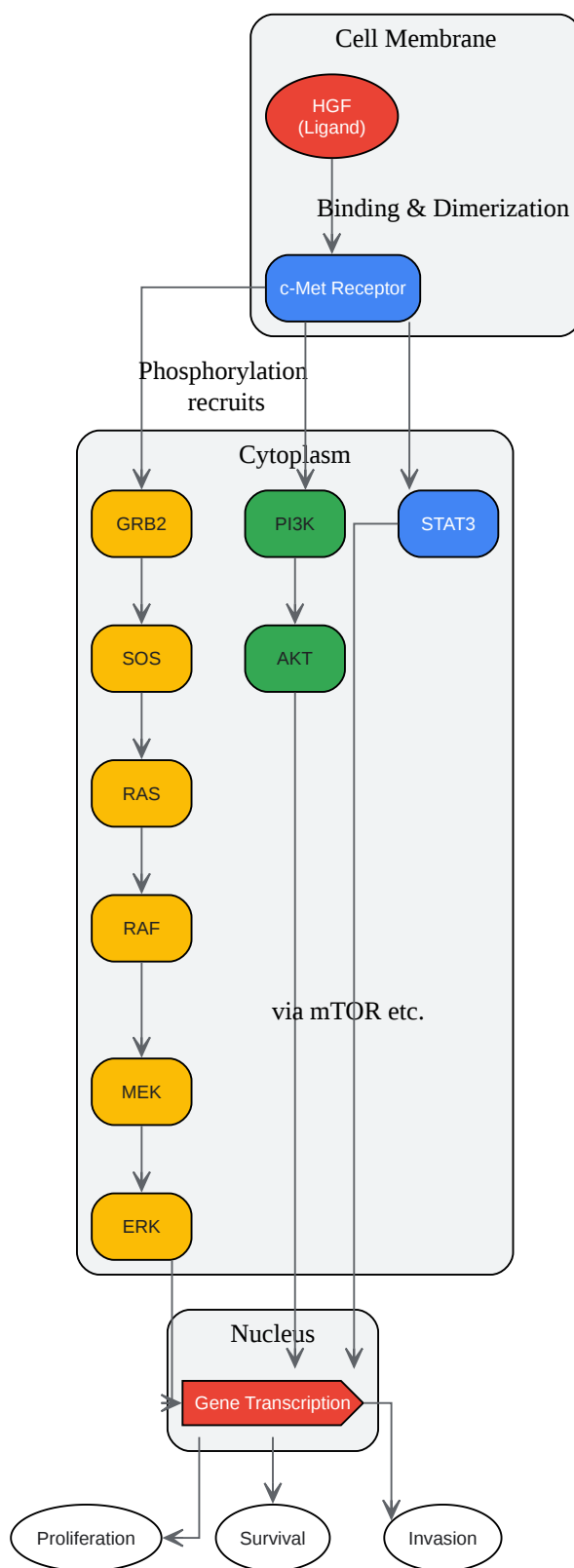
Table 2: In Vivo Preclinical Efficacy of **JNJ-38877605** in c-Met Amplified GTL-16 Xenograft Model

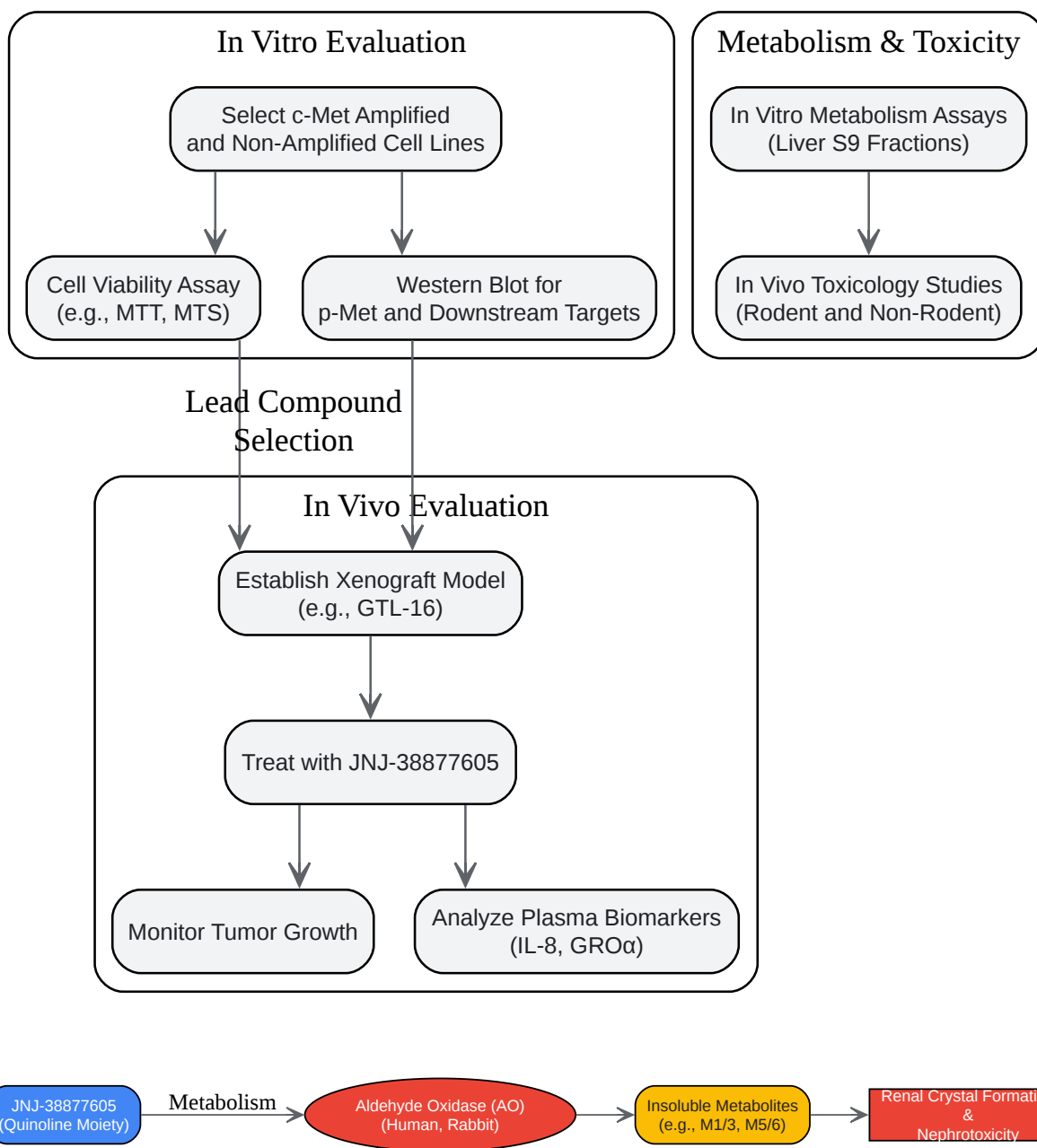
Animal Model	Treatment	Dosing Schedule	Outcome	Reference
GTL-16 Gastric Cancer Xenograft	JNJ-38877605	40 mg/kg/day, p.o. for 3 days	Statistically significant decrease in plasma IL-8 and GRO α	[3][9]
U251 Glioblastoma Xenograft	JNJ-38877605	50 mg/kg/day, p.o. for 13 days	Inhibition of radiation-induced invasion and promotion of apoptosis	[2]

Signaling Pathways and Experimental Workflows

The c-Met Signaling Pathway

The following diagram illustrates the canonical c-Met signaling pathway activated by HGF, leading to downstream cellular responses.





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